![molecular formula C19H12N2O3 B123798 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde CAS No. 549548-29-0](/img/structure/B123798.png)

5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

Vue d'ensemble

Description

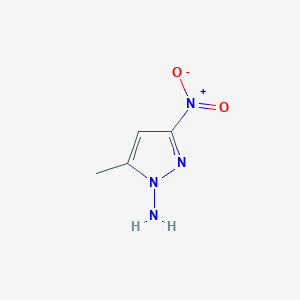

5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is a derivative of the indolo[3,2-b]carbazole family, a group of polycyclic compounds characterized by their fused ring structures. These compounds are of interest due to their diverse range of applications, including their optical properties and potential pharmacological activities.

Synthesis Analysis

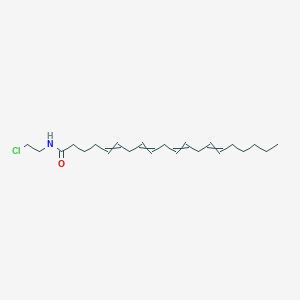

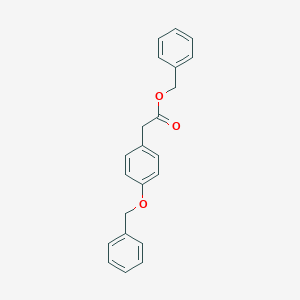

The synthesis of 5,11-dihydroindolo[3,2-b]carbazole derivatives has been approached through various methods. One efficient approach involves the double acetylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with acetic anhydride, followed by oxidation to form 2,8-diglyoxals, which can further react to produce new derivatives with quinoxalinyl fragments at C-2 and C-8 . Another method includes a two-step strategy utilizing double Friedel–Crafts acylation followed by palladium-catalyzed cyclization to create fused nine-ring systems . A general two-step method has also been reported, using hydroiodic acid for condensation of indole and aromatic aldehydes, followed by iodine oxidation .

Molecular Structure Analysis

The molecular structure of 5,11-dihydroindolo[3,2-b]carbazole derivatives is characterized by a common nine-ring scaffold, which can be modified to include various substituents. These modifications can significantly alter the physical, optical, and electronic properties of the compounds . The presence of functional groups such as thiophene units at the C-2 and C-8 positions can be achieved through Vilsmeier–Haack formylation and Fiesselmann thiophene synthesis .

Chemical Reactions Analysis

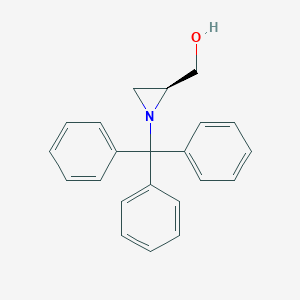

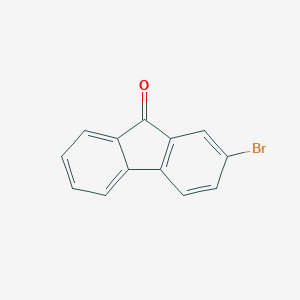

The chemical reactivity of 5,11-dihydroindolo[3,2-b]carbazole derivatives allows for the formation of various functionalized compounds. For instance, the introduction of N-alkylation, N-arylation, formylation, and bromination has been successfully achieved . Additionally, the oxidative polymerization of related compounds like 5,6-dihydroxyindoles can lead to cyclotrimerization, forming diindolocarbazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,11-dihydroindolo[3,2-b]carbazole derivatives are influenced by their molecular structure and substituents. These compounds exhibit notable photophysical and electrochemical properties, which are important for applications in materials science . The thermal stability of these derivatives has also been determined, which is crucial for their practical use . Furthermore, some derivatives have been synthesized with chromogenic-sensing capabilities, indicating their potential in sensor applications .

Applications De Recherche Scientifique

Chemical Synthesis and Modification

- Improved protocols for preparing 5,11-dihydroindolo[3,2-b]carbazole derivatives have been developed, demonstrating the synthesis of various substituted derivatives, including 2,8-dicyano and 2,8-bis(benzo[d]thiazol-2-yl) derivatives, through modified HBr catalyzed condensation and subsequent reactions (Irgashev et al., 2018).

- A series of new 5,11-dihydroindolo[3,2-b]carbazole derivatives, with functional thiophene units, have been synthesized, exploring the effective Vilsmeier–Haack formylation and the Fiesselmann thiophene synthesis (Irgashev et al., 2017).

Photophysical and Electrochemical Properties

- Novel 5,11-dialkyl-6,12-di(thiophen-2-yl) substituted derivatives have been created, with measurements of optical and redox properties conducted, showcasing their potential for further modifications and applications in various fields (Irgashev et al., 2014).

- Research on 5,11-diaryl-5,11-dihydroindolo[3,2-b]carbazole derivatives for use in organic light-emitting devices (OLEDs) highlighted their high glass transition temperatures and ideal ionization potentials, indicating their utility in electronic applications (Hu et al., 2000).

Molecular Modifications and Applications

- The facile synthesis of 6-monosubstituted and 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles, leading to various functional derivatives, has been achieved, demonstrating the versatility of these compounds in creating novel functional materials (Gu et al., 2007).

- A novel synthetic approach leading to fused nine-ring systems of the indolo[3,2-b]carbazole family was developed, indicating potential applications in creating complex molecular architectures with unique properties (Irgashev et al., 2016).

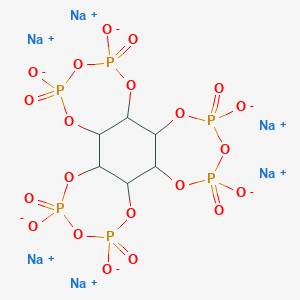

Metal-Organic Coordination Polymers

- Synthesis of a 5,11-dihydroindolo[3,2-b]carbazole-based ligand used in constructing metal-organic coordination polymers showcased potential applications in materials science, particularly in designing novel coordination structures with specific properties (Khan et al., 2018).

Electronic and Photophysical Impact

- Investigations into symmetry lowering in triindoles, related to indolo[3,2-b]carbazoles, have provided insights into the impact of molecular symmetry on electronic and photophysical properties, which is crucial for the design of high-performance semiconductors (Ruiz et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

2,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,20-21,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRXEXWTTPEQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460671 | |

| Record name | AGN-PC-005MFN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |

CAS RN |

549548-29-0 | |

| Record name | 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549548-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-005MFN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

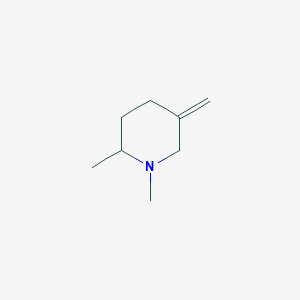

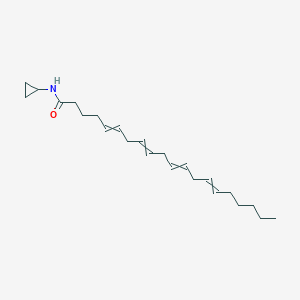

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

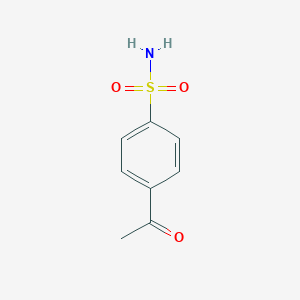

![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)

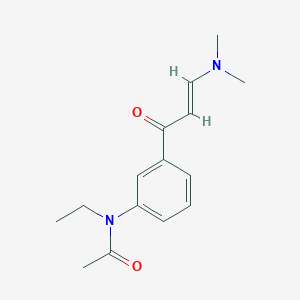

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)

![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)

![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)